molecular formula C6H12Cl3NO B8410773 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride

3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride

Cat. No. B8410773
M. Wt: 220.5 g/mol
InChI Key: ZCGFXLMKYVKFRU-UHFFFAOYSA-N
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Patent
US05929098

Procedure details

The 2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride prepared in the preceding step was dissolved in a mixture of 80 mL methanol, 3.2 mL of water, and 8.3 mL of concentrated hydrochloric acid, warmed to 50° C. and stirred at that temperature overnight. The crude reaction mixture was cooled and poured into ice/water/ethyl ether mixture. The organic phase was extracted once with water. The combined aqueous layers were washed once with ethyl ether, neutralized with saturated aqueous sodium bicarbonate and extracted with twice with ethyl ether. The combined ether layers were then washed with water, brine, dried over anhydrous magnesium sulfate, treated with activated charcoal and filtered through celite. Anhydrous hydrogen chloride was bubbled into the resulting clear solution. The resulting white solid was filtered and dried, yielding 8.1 g 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride as a white solid. This reaction was repeated using 168.3 g (0.87 mole) of N-[3-(3-methyl-1-pentynyl)]trifluoroacetamide, 155 g (2.2 mole) of chlorine followed by acid hydrolysis to yield 99.7 g (52%) 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride (1H-NMR, (DMSO-d6) 8.95(3,bs); 7.55(1,s); 2.25-1.85(2,m); 1.65(3,s); 0.85(3,t)).
Name
2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
3.2 mL
Type
solvent
Reaction Step Three
Quantity
8.3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.FC(F)(F)C1[O:5][C:6](Cl)([CH:12]([Cl:14])[Cl:13])[C:7]([CH3:11])([CH2:9][CH3:10])[N:8]=1>CO.O.Cl>[ClH:13].[NH2:8][C:7]([CH3:11])([CH2:9][CH3:10])[C:6](=[O:5])[CH:12]([Cl:14])[Cl:13] |f:0.1,5.6|

Inputs

Step One
Name
2-trifluoromethyl-4-methyl-4-ethyl-5-chloro-5-(dichloromethyl)oxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.FC(C=1OC(C(N1)(CC)C)(C(Cl)Cl)Cl)(F)F
Step Two
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
3.2 mL
Type
solvent
Smiles
O
Name
Quantity
8.3 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at that temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted once with water
WASH
Type
WASH
Details
The combined aqueous layers were washed once with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted with twice with ethyl ether
WASH
Type
WASH
Details
The combined ether layers were then washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
Anhydrous hydrogen chloride was bubbled into the resulting clear solution
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC(C(C(Cl)Cl)=O)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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